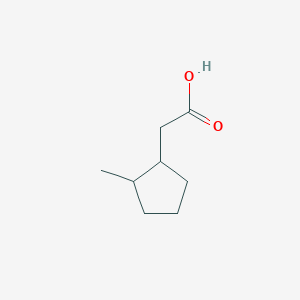

2-(2-methylcyclopentyl)acetic Acid

Description

Properties

IUPAC Name |

2-(2-methylcyclopentyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6-3-2-4-7(6)5-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGYZEGVCXVRLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402265 | |

| Record name | 2-(2-methylcyclopentyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116530-98-4 | |

| Record name | 2-(2-methylcyclopentyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Methylcyclopentyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-(2-methylcyclopentyl)acetic acid, a valuable building block in medicinal chemistry and materials science. This document explores multiple strategic approaches, beginning with the synthesis of the key intermediate, 2-methylcyclopentanone. Subsequently, three distinct and viable routes for elaborating the acetic acid side chain are presented in detail: the Reformatsky reaction, the Wittig reaction followed by functional group transformations, and a Grignard reagent-based approach. Each section offers a thorough examination of the reaction mechanisms, step-by-step experimental protocols, and critical analysis of the advantages and potential challenges associated with each method. The guide is intended to serve as a practical resource for researchers, enabling them to select and implement the most suitable synthetic strategy based on their specific laboratory capabilities and research objectives.

Introduction: The Significance of this compound

Substituted cyclopentane rings are prevalent structural motifs in a wide array of biologically active molecules and functional materials. Among these, this compound stands out as a particularly interesting synthetic target due to its stereochemical complexity and its potential as a precursor for more elaborate molecular architectures. The presence of two chiral centers and the conformational constraints of the five-membered ring impart specific spatial arrangements to the functional groups, which can be crucial for molecular recognition and biological activity. While specific applications are often proprietary, analogs of this structure are investigated in the context of drug discovery, particularly in areas where lipophilic side chains on cyclic scaffolds are desired for optimizing pharmacokinetic and pharmacodynamic properties. This guide is designed to provide a detailed and practical exploration of the chemical synthesis of this important molecule.

Synthesis of the Key Intermediate: 2-Methylcyclopentanone

A logical and common starting point for the synthesis of the target molecule is the readily available 2-methylcyclopentanone. This ketone can be synthesized through various methods, with one of the most established being the alkylation of a cyclopentanone derivative.

A robust method involves the alkylation of a cyclopentanone-2-carboxylic ester, followed by hydrolysis and decarboxylation. This multi-step process, while seemingly complex, offers good control and generally provides high yields.[1]

Synthesis of 2-Methylcyclopentanone via Alkylation of Cyclopentanone-2-Carboxylic Ester

This strategy leverages the increased acidity of the α-proton in the β-keto ester, facilitating its deprotonation and subsequent alkylation.

Mechanism:

The synthesis begins with the Dieckmann condensation of a dialkyl adipate to form the cyclic β-keto ester. This is followed by deprotonation at the α-carbon using a suitable base to form a resonance-stabilized enolate. The enolate then acts as a nucleophile, attacking an alkylating agent such as methyl iodide. The final step involves the hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid, which readily loses carbon dioxide upon heating to yield 2-methylcyclopentanone.

Experimental Protocol:

-

Step 1: Dieckmann Condensation of Diethyl Adipate. In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by carefully adding sodium metal to absolute ethanol. Diethyl adipate is then added dropwise to the refluxing solution. After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours. The reaction is then cooled, and the resulting sodium salt of 2-ethoxycarbonylcyclopentanone is precipitated.

-

Step 2: Alkylation. The precipitated sodium salt is dissolved in a suitable solvent like toluene. Methyl iodide is then added, and the mixture is heated to effect the alkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 3: Hydrolysis and Decarboxylation. After the alkylation is complete, the reaction mixture is treated with an aqueous acid solution (e.g., sulfuric acid) and heated to reflux. This process hydrolyzes the ester and promotes the decarboxylation of the intermediate β-keto acid.[1] The 2-methylcyclopentanone is then isolated by steam distillation or extraction, followed by fractional distillation to yield the pure product.

| Reaction Step | Key Reagents | Typical Solvents | Temperature (°C) | Typical Yield (%) |

| Dieckmann Condensation | Diethyl adipate, Sodium ethoxide | Ethanol, Toluene | Reflux | 70-80 |

| Alkylation | 2-Ethoxycarbonylcyclopentanone sodium salt, Methyl iodide | Toluene | Reflux | ~70 |

| Hydrolysis & Decarboxylation | 2-Methyl-2-ethoxycarbonylcyclopentanone, H₂SO₄ (aq) | Water | Reflux | ~80 |

Synthetic Strategies for this compound from 2-Methylcyclopentanone

With the key intermediate, 2-methylcyclopentanone, in hand, several synthetic routes can be employed to introduce the acetic acid side chain. This guide will detail three prominent and effective strategies.

Strategy 1: The Reformatsky Reaction

The Reformatsky reaction is a powerful tool for carbon-carbon bond formation, specifically for the synthesis of β-hydroxy esters from aldehydes or ketones.[2][3] This method offers a direct approach to a precursor of the target molecule.

Mechanism:

The reaction involves the oxidative addition of zinc metal to an α-halo ester, typically ethyl bromoacetate, to form an organozinc intermediate known as a Reformatsky enolate.[2][4] This enolate is less reactive than a Grignard reagent, which prevents it from reacting with the ester functionality. The enolate then adds to the carbonyl carbon of 2-methylcyclopentanone via a six-membered chair-like transition state.[4] Subsequent acidic workup hydrolyzes the zinc alkoxide to yield the β-hydroxy ester.

Experimental Protocol:

-

Step 1: Formation of the β-Hydroxy Ester. A mixture of activated zinc dust and a crystal of iodine in anhydrous toluene is heated under reflux and then cooled. Ethyl bromoacetate is added, followed by a solution of 2-methylcyclopentanone in toluene. The reaction mixture is then heated.[4] After the reaction is complete, it is cooled and quenched with dilute acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude β-hydroxy ester can be purified by column chromatography.

-

Step 2: Dehydration of the β-Hydroxy Ester (Optional). The purified β-hydroxy ester can be dehydrated to the corresponding α,β-unsaturated ester by treatment with a mild dehydrating agent such as iodine or a catalytic amount of acid with heating.

-

Step 3: Reduction of the α,β-Unsaturated Ester. The resulting unsaturated ester is then catalytically hydrogenated (e.g., using H₂ gas with a Pd/C catalyst) to give ethyl 2-(2-methylcyclopentyl)acetate.

-

Step 4: Hydrolysis to the Carboxylic Acid. The final step is the hydrolysis of the ester to the target carboxylic acid, which can be achieved by heating with an aqueous solution of a strong base (e.g., NaOH or KOH), followed by acidification.

Workflow for the Reformatsky Reaction Route

Caption: Synthetic pathway via the Reformatsky reaction.

Strategy 2: The Wittig Reaction and Subsequent Transformations

The Wittig reaction is a highly reliable method for the synthesis of alkenes from carbonyl compounds.[5] In this strategy, 2-methylcyclopentanone is converted to an α,β-unsaturated ester, which is then transformed into the target carboxylic acid.

Mechanism:

The reaction begins with the deprotonation of a phosphonium salt, such as (carbethoxymethylene)triphenylphosphonium bromide, with a strong base to form a phosphorus ylide. This ylide then attacks the electrophilic carbonyl carbon of 2-methylcyclopentanone. The resulting betaine intermediate collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene (an α,β-unsaturated ester) and triphenylphosphine oxide. The high stability of the P=O bond in triphenylphosphine oxide is a major driving force for this reaction.[5]

Experimental Protocol:

-

Step 1: Wittig Reaction. In a flame-dried flask under an inert atmosphere, (carbethoxymethylene)triphenylphosphorane is treated with a strong base like sodium hydride or n-butyllithium in an anhydrous solvent such as THF.[6] A solution of 2-methylcyclopentanone in the same solvent is then added dropwise at a low temperature. The reaction is allowed to warm to room temperature and stirred until completion. The product, ethyl (2-methylcyclopentylidene)acetate, is isolated by extraction and purified by chromatography.[7]

-

Step 2: Conversion to the Saturated Carboxylic Acid.

-

Method A: Hydrolysis and Hydrogenation. The unsaturated ester is first hydrolyzed to (2-methylcyclopentylidene)acetic acid using aqueous base followed by acidification. The resulting α,β-unsaturated acid is then catalytically hydrogenated (H₂, Pd/C) to afford the final product.

-

Method B: Hydroboration-Oxidation. The double bond of the unsaturated ester can be subjected to hydroboration using a borane reagent (e.g., BH₃·THF), followed by oxidation with hydrogen peroxide and a base.[8][9] This sequence installs a hydroxyl group at the β-position. The resulting β-hydroxy ester can then be oxidized to the corresponding keto ester, which can be challenging. A more direct approach after hydroboration is oxidation of the intermediate organoborane directly to the carboxylic acid, though this is less common.

-

Method C: Ozonolysis. Ozonolysis of the double bond in the unsaturated ester, followed by an oxidative workup (e.g., with H₂O₂), would cleave the double bond and form a ketone and a carboxylic acid. This is not a suitable method for this target molecule as it would break the desired carbon skeleton.

-

Workflow for the Wittig Reaction Route (Method A)

Caption: Synthetic pathway via the Wittig reaction.

Strategy 3: Grignard Reagent Approach

Grignard reagents are versatile nucleophiles that can be used to form new carbon-carbon bonds.[10] This strategy involves converting 2-methylcyclopentanone to an appropriate precursor for a Grignard reagent, which is then carboxylated.

Mechanism:

This route begins with the reduction of 2-methylcyclopentanone to 2-methylcyclopentanol. The alcohol is then converted to an alkyl halide, typically a bromide. This alkyl bromide is then reacted with magnesium metal in an anhydrous ether solvent to form the Grignard reagent.[10][11] Finally, this Grignard reagent is poured over crushed dry ice (solid CO₂), which acts as the electrophile. An acidic workup then protonates the resulting carboxylate to yield the target carboxylic acid.

Experimental Protocol:

-

Step 1: Reduction of 2-Methylcyclopentanone. 2-Methylcyclopentanone is reduced to 2-methylcyclopentanol using a reducing agent such as sodium borohydride (NaBH₄) in methanol or ethanol.[12]

-

Step 2: Conversion to Alkyl Bromide. The resulting 2-methylcyclopentanol is converted to 2-bromo-1-methylcyclopentane using a reagent like phosphorus tribromide (PBr₃).[13]

-

Step 3: Formation of the Grignard Reagent. The alkyl bromide is added to a suspension of magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere to initiate the formation of the Grignard reagent.

-

Step 4: Carboxylation. The freshly prepared Grignard reagent is then slowly added to a slurry of crushed dry ice in anhydrous ether. After the addition is complete, the reaction is allowed to warm to room temperature.

-

Step 5: Workup. The reaction mixture is quenched with dilute hydrochloric acid. The carboxylic acid product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by recrystallization or chromatography.

Workflow for the Grignard Reagent Route

Caption: Synthetic pathway via a Grignard reagent.

Stereochemical Considerations

The synthesis of this compound is complicated by the presence of two stereocenters. The relative and absolute stereochemistry of the final product will be influenced by the stereoselectivity of the key bond-forming reactions.

-

Nucleophilic Addition to 2-Methylcyclopentanone: In all three strategies, a key step involves the nucleophilic addition to the carbonyl group of 2-methylcyclopentanone. The methyl group at the adjacent carbon atom will direct the incoming nucleophile to the less sterically hindered face of the cyclopentanone ring.[14][15] This will result in a mixture of diastereomers. The diastereomeric ratio will depend on the specific nucleophile and reaction conditions. For example, in the Reformatsky and Grignard reactions, the size of the organometallic reagent will play a significant role in the facial selectivity of the attack.

-

Control of Stereochemistry: Achieving a specific stereoisomer of this compound would require either a stereoselective synthesis or the separation of diastereomers at an appropriate stage. Chiral auxiliaries or asymmetric catalysts could be employed to influence the stereochemical outcome of the key addition steps.

Conclusion

This technical guide has detailed three robust and versatile synthetic strategies for the preparation of this compound, a molecule of interest in various fields of chemical research. The choice of the most appropriate route will depend on factors such as the availability of starting materials and reagents, the desired scale of the synthesis, and the specific stereochemical requirements of the final product. The Reformatsky reaction offers a direct approach, while the Wittig reaction provides flexibility in the subsequent functional group transformations. The Grignard-based synthesis is a classic and reliable method, though it involves more steps. By understanding the mechanistic underpinnings and practical considerations of each pathway, researchers are well-equipped to successfully synthesize this valuable chemical building block.

References

-

Reformatsky Reaction | NROChemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

Show how you would convert 2-methylcyclopentanol to the following... | Study Prep in Pearson+. (2024, May 11). Retrieved January 21, 2026, from [Link]

-

Show how you would convert 2-methylcyclopentanol to the following... | Study Prep in Pearson+. (n.d.). Retrieved January 21, 2026, from [Link]

-

Solved Show how you would convert 2-methylcyclopentanol to | Chegg.com. (2016, November 28). Retrieved January 21, 2026, from [Link]

-

Show how you would convert 2-methylcyclopentanol to the following product.. - Filo. (2024, June 1). Retrieved January 21, 2026, from [Link]

-

How would you prepare trans-2-Methylcyclopentanol from cyclopentanol? | Homework.Study.com. (n.d.). Retrieved January 21, 2026, from [Link]

-

Reformatsky reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Solved 11-39 Show how you would convert | Chegg.com. (2020, February 10). Retrieved January 21, 2026, from [Link]

-

Reformatsky Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

-

Grignard reagent - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Reformatsky Reaction Mechanism Explained | PDF | Solvent | Chemical Substances - Scribd. (n.d.). Retrieved January 21, 2026, from [Link]

-

Study of 2-methyl-2-cyclopenten-1-one reductive ozonolysis reaction. - prp-unicamp. (n.d.). Retrieved January 21, 2026, from [Link]

-

Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals - Dalal Institute. (n.d.). Retrieved January 21, 2026, from [Link]

-

Solvent Free Wittig Reactions. (n.d.). Retrieved January 21, 2026, from [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved January 21, 2026, from [Link]

-

-

The Grignard Reaction. (n.d.). Retrieved January 21, 2026, from [Link]

-

-

Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

-

Solved 11-40 Show how you would convert 2- | Chegg.com. (2022, June 9). Retrieved January 21, 2026, from [Link]

-

This compound (C8H14O2) - PubChemLite. (n.d.). Retrieved January 21, 2026, from [Link]

-

Show how you would convert 2-methylcyclopentanol to the following product.. - Filo. (2024, February 26). Retrieved January 21, 2026, from [Link]

-

Conversion of methylcyclopentanol to cyclopentanone - Chemistry Stack Exchange. (2020, May 20). Retrieved January 21, 2026, from [Link]

-

This compound | C8H14O2 | CID 4351989 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

6: The Wittig Reaction (Experiment) - Chemistry LibreTexts. (2021, August 16). Retrieved January 21, 2026, from [Link]

-

18.14 Stereochemistry of Nucleophilic Addition Reactions: Re and Si Faces - Chemistry LibreTexts. (2014, September 4). Retrieved January 21, 2026, from [Link]

- US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents. (n.d.).

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (2015, November 11). Retrieved January 21, 2026, from [Link]

-

The Stereochemistry of Alkene Addition Reactions - Chemistry Steps. (n.d.). Retrieved January 21, 2026, from [Link]

-

Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction - WebAssign. (n.d.). Retrieved January 21, 2026, from [Link]

- US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents. (n.d.).

-

7.8. Stereochemistry of Addition Reactions – Introduction to Organic Chemistry - Saskoer.ca. (n.d.). Retrieved January 21, 2026, from [Link]

-

14.3.6: Hydroboration Reactions and Oxidations - Chemistry LibreTexts. (2023, August 8). Retrieved January 21, 2026, from [Link]

-

cis-2-Methyl-cyclopentyl acetate - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]

-

mod03lec24 - Nucleophilic Addition Reactions and its Stereochemistry - YouTube. (2021, August 12). Retrieved January 21, 2026, from [Link]

-

Predict the major products of the following reactions. (c) 2-meth... | Study Prep in Pearson+. (n.d.). Retrieved January 21, 2026, from [Link]

-

2-methylcyclopentyl acetate - the NIST WebBook. (n.d.). Retrieved January 21, 2026, from [Link]

-

Hydroboration Oxidation of Alkenes - Master Organic Chemistry. (2013, March 28). Retrieved January 21, 2026, from [Link]

-

Hydroboration-Oxidation of Alkenes - Chemistry LibreTexts. (2023, June 7). Retrieved January 21, 2026, from [Link]

-

2-(2-Methylcycloheptyl)acetic acid | C10H18O2 | CID 20064459 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

Hydroboration-Oxidation of Alkene in presence of Carboxylic Acid - Reddit. (2022, December 2). Retrieved January 21, 2026, from [Link]

-

Ozonolysis - Chemistry LibreTexts. (2023, January 22). Retrieved January 21, 2026, from [Link]

-

Ozonolysis of 2-Methyl-2-pentenal: New Insights from Master Equation Modeling - NIH. (2024, March 26). Retrieved January 21, 2026, from [Link]

- US5916422A - Method of purifying acetic acid - Google Patents. (n.d.).

-

2-Cyclopentene-1-acetic acid, 5-hydroxy-, methyl ester, (1R-trans) - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

-

Acetic acid, 2-cyclopentylidene-, methyl ester | C8H12O2 | CID 162409 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 3. Reformatsky Reaction [organic-chemistry.org]

- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. webassign.net [webassign.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Grignard reagent - Wikipedia [en.wikipedia.org]

- 12. Show how you would convert 2-methylcyclopentanol to the following product.. [askfilo.com]

- 13. Solved Show how you would convert 2-methylcyclopentanol to | Chegg.com [chegg.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 7.8. Stereochemistry of Addition Reactions – Introduction to Organic Chemistry [saskoer.ca]

physicochemical properties of 2-(2-methylcyclopentyl)acetic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-methylcyclopentyl)acetic acid

Introduction

This compound, with the CAS number 116530-98-4, is a carboxylic acid derivative featuring a substituted cyclopentane ring. Its structure, comprising a hydrophobic carbocyclic moiety and a hydrophilic carboxylic acid group, makes it an interesting candidate for investigation in medicinal chemistry and materials science. Molecules of this class, particularly derivatives of cyclic terpenes like campholenic acid, are pivotal in the fragrance industry and as chiral building blocks in asymmetric synthesis. Understanding the fundamental physicochemical properties of this molecule is a critical first step for any potential application, providing the foundational data needed to predict its behavior in biological systems, formulation processes, and chemical reactions.

This guide provides a comprehensive analysis of the core . We will delve into the theoretical basis for these properties, grounded in the molecule's structure, and outline the established experimental protocols for their empirical determination. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

Core Physicochemical and Structural Identifiers

A summary of the primary is presented below. It is important to note that while some properties are derived from computational models, they provide a robust starting point for experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 116530-98-4 | PubChem |

| Molecular Formula | C₈H₁₄O₂ | PubChem |

| Molecular Weight | 142.20 g/mol | PubChem |

| Canonical SMILES | CC1CCCC1CC(=O)O | PubChem |

| XLogP3 (Predicted) | 2.2 | PubChem |

| Topological Polar Surface Area | 37.3 Ų | PubChem |

| Stereocenter Count | 2 (undefined) | Guidechem |

Acidity and Ionization State (pKa)

The acidity, quantified by the acid dissociation constant (pKa), is arguably the most critical parameter governing the behavior of this compound in aqueous environments. It dictates the molecule's charge state at a given pH, which in turn profoundly influences its solubility, membrane permeability, and receptor-binding interactions.

Theoretical Basis and Expected Value

The pKa is the pH at which the protonated (neutral) and deprotonated (anionic) forms of the molecule are present in equal concentrations. For carboxylic acids, this equilibrium is central to their function.

Caption: Relationship between pH, pKa, and ionization state.

Given its structure as a simple aliphatic carboxylic acid, the pKa of this compound is expected to be in the range of 4.5 to 5.0 , similar to other short-chain fatty acids. The electron-donating nature of the alkyl (methylcyclopentyl) group has a minor acid-weakening effect compared to formic acid. This pKa value implies that in the acidic environment of the stomach (pH ~1-2), the molecule will be predominantly in its neutral, more lipophilic form, facilitating absorption. Conversely, in the blood or intestine (pH ~7.4), it will exist almost entirely as the charged, more hydrophilic carboxylate anion.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination. It involves monitoring the pH of a solution of the acid as a standardized base is added incrementally.

Methodology:

-

Preparation: Accurately weigh approximately 50-100 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent like methanol or DMSO may be used, though this will yield an apparent pKa (pKaapp).

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the dissolved sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Add a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.1 mL) from a burette.

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the resulting sigmoid curve. The pKa is the pH at exactly half the volume of the equivalence point.

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It is quantified as the logarithm of the partition coefficient (P) between n-octanol and water.

Significance of the Predicted Value

The computationally predicted XLogP3 value for this compound is 2.2 . This positive value indicates a preference for the lipid phase over the aqueous phase, classifying the molecule as moderately lipophilic.

-

A LogP of 0 indicates equal partitioning between phases.

-

A positive LogP (like 2.2) means the compound is more soluble in the organic phase (10^2.2 or ~158 times more concentrated in octanol than in water).

-

A negative LogP indicates higher water solubility.

A LogP value around 2 is often considered optimal for oral drug candidates, representing a balance between aqueous solubility for formulation and dissolution, and lipid solubility for permeation across biological membranes like the gut wall.

Experimental Protocol: Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most reliable technique for experimentally determining LogP.

Caption: Workflow for experimental LogP determination via the shake-flask method.

Methodology:

-

System Preparation: n-Octanol and buffered water (typically at a pH where the acid is fully protonated, e.g., pH 2) are mutually saturated by shaking them together for 24 hours and allowing them to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then added to a separation funnel containing a known volume of the other phase.

-

Equilibration: The funnel is shaken vigorously for a set period to allow the compound to partition between the two immiscible layers until equilibrium is reached.

-

Separation & Quantification: The layers are allowed to separate completely. A sample is carefully taken from each phase, and the concentration of the analyte is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Thermal Properties: Melting and Boiling Point

-

Melting Point: Saturated fatty acids of similar molecular weight are typically waxy solids or low-melting-point liquids at room temperature. The presence of the cyclopentane ring introduces rigidity, but the non-planar structure can disrupt efficient crystal packing compared to a straight-chain analogue. For comparison, the structurally related 2-cyclopentene-1-acetic acid has a reported melting point of 19 °C. It is plausible that this compound is a liquid or a low-melting solid at ambient temperature.

-

Boiling Point: The carboxylic acid group allows for strong intermolecular hydrogen bonding, leading to a relatively high boiling point for its molecular weight. For comparison, 2-cyclopentene-1-acetic acid has a boiling point of 93-94 °C at a reduced pressure of 2.5 mmHg. The boiling point of this compound is expected to be higher than that of non-polar compounds of similar mass.

Experimental Determination:

-

Melting Point: Determined using a capillary melting point apparatus, where a small sample is heated slowly, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.

-

Boiling Point: Can be determined by distillation. For high-boiling compounds, vacuum distillation is employed to prevent decomposition. Alternatively, thermogravimetric analysis (TGA) can be used to estimate the normal boiling point.

Spectroscopic Profile

The structural features of this compound give rise to a predictable spectroscopic signature, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will be complex due to the presence of two stereocenters, leading to diastereomers.

-

Carboxylic Acid Proton (-COOH): A very broad singlet appearing far downfield, typically in the 10-12 ppm range. This signal will disappear upon shaking the sample with D₂O, a classic test for acidic protons.

-

Cyclopentane and Methylene Protons (-CH-, -CH₂-): A complex series of multiplets between approximately 1.0 and 2.5 ppm. The protons alpha to the carbonyl group (-CH₂COOH) are expected to be deshielded and appear around 2.2-2.5 ppm.

-

Methyl Protons (-CH₃): A doublet located upfield, likely between 0.8 and 1.2 ppm, split by the adjacent methine proton.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the 170-180 ppm range.

-

Aliphatic Carbons: Signals for the cyclopentane ring, methylene, and methyl carbons will appear in the upfield region, typically from 15-50 ppm.

-

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry will provide information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 142) may be observed, though it is often weak for carboxylic acids.

-

Key Fragmentations: The most characteristic fragmentation for a carboxylic acid is the alpha-cleavage to form a resonance-stabilized acylium ion.

-

Loss of -OH (M-17): A peak at m/z = 125.

-

Loss of -COOH (M-45): A peak at m/z = 97, corresponding to the methylcyclopentyl cation.

-

McLafferty Rearrangement: A characteristic fragmentation for carboxylic acids that can result in an even-numbered fragment ion.

-

Caption: Plausible major fragmentation pathways for this compound.

Conclusion

The define its identity and dictate its potential applications. With a molecular weight of 142.20 g/mol , a predicted LogP of 2.2, and an estimated pKa around 4.5-5.0, it presents as a moderately lipophilic acid. This profile suggests a favorable balance of properties for potential use in areas requiring membrane permeability, such as drug development. Its spectroscopic signatures in NMR and MS are predictable and provide clear avenues for its unambiguous identification. The experimental protocols detailed in this guide offer a validated framework for researchers to empirically confirm these computed values and further explore the potential of this molecule.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(3-Methylcyclopentyl)acetic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(2-Methylcycloheptyl)acetic acid. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of 2-methylcyclopentyl acetate. [Link]

-

Starkenmann, C., et al. (2020). Isocampholenic Acid Derivatives as Potential Fragrances. Molecules, 25(21), 5189. [Link]

-

Eliel, E. L., et al. (1969). NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. Journal of the American Chemical Society, 91(11), 2703–2710. [Link]

-

Jebur, M. A., & Yali, Z. P. (2025). Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship (QSAR) Methodology. ISAR Journal of Science and Technology, 3(3), 13-22. [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

ResearchGate. (2010). Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. [Link]

-

Slätt, J. (2007). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

PubChemLite. This compound (C8H14O2). [Link]

-

Chemistry LibreTexts. (2022). Introduction to Fatty Acids. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Swansea University. (2020). Mass Spec 3e Carboxylic Acids. YouTube. [Link]

-

U.S. Environmental Protection Agency. (1978). Rapid Method for Estimating Log P for Organic Chemicals. [Link]

-

Dartmouth College. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

-

ResearchGate. (2011). Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. [Link]

-

JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

Doc Brown's Chemistry. cyclopentane low high resolution H-1 proton nmr spectrum. [Link]

-

Bio&Organic LAB, P1-0179, FKKT. Isocampholenic acid derivatives – an unexplored chemical space and olfactory properties. [Link]

-

MSJChem. (2014). F.2.2 Predict the melting point of fats and oils from their structure. YouTube. [Link]

-

Pogorelov, V. M., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15682–15689. [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

ResearchGate. (2014). 1 H-NMR of 1,1-bis (3-nitrobenzoyloxy phenyl) cyclopentane (II). [Link]

-

Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. [Link]

-

ResearchGate. (2018). Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. [Link]

-

Chemsrc. α-campholenaldehyde | CAS#:4501-58-0. [Link]

-

University of Arizona. Mass Spectrometry - Examples. [Link]

-

The Good Scents Company. (+)-alpha-campholenic aldehyde. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of cyclopentane. [Link]

2-(2-methylcyclopentyl)acetic acid CAS 116530-98-4 properties

An In-depth Technical Guide to 2-(2-methylcyclopentyl)acetic acid (CAS 116530-98-4)

Authored by a Senior Application Scientist

Introduction: this compound, with CAS Registry Number 116530-98-4, is a carboxylic acid derivative featuring a substituted cyclopentane ring. This guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, and a plausible synthetic pathway. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound is a colorless liquid at room temperature.[1] Its fundamental identifiers and computed physicochemical properties are summarized below, providing a foundational understanding of this molecule.

Identifiers and Molecular Structure

| Identifier | Value | Reference |

| CAS Number | 116530-98-4 | [2] |

| Molecular Formula | C₈H₁₄O₂ | [2][3] |

| Molecular Weight | 142.20 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1CCCC1CC(=O)O | [1][2] |

| InChI | InChI=1S/C8H14O2/c1-6-3-2-4-7(6)5-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | [2] |

| InChIKey | LTGYZEGVCXVRLE-UHFFFAOYSA-N | [2] |

Physicochemical Data

| Property | Value | Reference |

| Appearance | Colorless liquid | [1] |

| Purity | 95% | [1] |

| XLogP3-AA | 2.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis Methodology

A definitive, published synthesis for this compound is not widely documented. However, a plausible and logical synthetic route can be proposed based on established organic chemistry principles and analogous transformations found in the literature for similar structures. A likely precursor would be 2-methylcyclopentanol, which can be converted to the target molecule.

Proposed Synthetic Pathway

The conversion of 2-methylcyclopentanol to this compound can be envisioned as a two-step process:

-

Halogenation: Conversion of the alcohol to an alkyl halide, for example, using a hydrobromic acid (HBr) or thionyl chloride (SOCl₂).

-

Grignard Reaction followed by Carboxylation: Formation of a Grignard reagent from the alkyl halide and subsequent reaction with carbon dioxide (CO₂) to yield the desired carboxylic acid.

Caption: Proposed synthesis of this compound.

Spectroscopic and Analytical Data

While specific spectra for this compound are not publicly available, some vendors indicate the availability of HNMR, HPLC, or Certificate of Analysis (CoA) documents upon request.[1] For structurally related compounds, such as cis-2-Methyl-cyclopentyl acetate, NMR data is available and can provide some reference for expected chemical shifts.[4]

Biological Activity and Potential Applications

The direct biological activities of this compound have not been extensively reported. However, the cyclopentane ring is a structural motif found in various biologically active molecules. For instance, cyclopentenediones, which share the cyclopentane core, have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and antifungal effects.[5] This suggests that this compound could serve as a valuable building block in the synthesis of novel therapeutic agents. Its carboxylic acid functionality allows for further chemical modifications, making it a versatile intermediate in drug discovery and development.

Safety, Handling, and Storage

Hazard Identification

This compound is classified as an irritant.[3] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses the following hazards:

-

H315: Causes skin irritation.[2]

-

H318: Causes serious eye damage.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure.

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[6][7]

-

Eye Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Use chemically resistant gloves and a lab coat.[8]

-

Respiratory Protection: If ventilation is inadequate, a suitable respirator should be worn.[7]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[8]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][7] The recommended storage temperature is room temperature.[1]

References

-

PubChem. This compound. National Center for Biotechnology Information.

-

Advanced ChemBlocks Inc. This compound.

-

Matrix Scientific. This compound.

-

Carl ROTH. Safety Data Sheet: Acetic acid.

-

PubChem. 2-(3-Methylcyclopentyl)acetic acid. National Center for Biotechnology Information.

-

Sigma-Aldrich. Acetic acid - SAFETY DATA SHEET.

-

Chang, T. C., & Yu, S. J. (2017). Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. Figshare.

-

ScienceLab.com. Material Safety Data Sheet - Acetic acid MSDS.

-

Cheméo. Chemical Properties of 2-methylcyclopentyl acetate.

-

Google Patents. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.

-

Pearson+. Show how you would convert 2-methylcyclopentanol to the following... | Study Prep.

-

Sigma-Aldrich. 2-Cyclopentene-1-acetic acid 98 13668-61-6.

-

SpectraBase. (E,2S)-(-)-(2-Methyl-cyclohexylidene)-acetic acid.

-

SpectraBase. 2-Cyclopentene-1-carboxylic acid, methyl ester.

-

ResearchGate. Chemical Properties and Biological Activities of Cyclopentenediones: A Review.

-

PubChemLite. This compound (C8H14O2).

-

SpectraBase. cis-2-Methyl-cyclopentyl acetate - Optional[13C NMR] - Chemical Shifts.

-

PubChem. 2-Methylcyclopentyl acetate. National Center for Biotechnology Information.

Sources

- 1. This compound 95% | CAS: 116530-98-4 | AChemBlock [achemblock.com]

- 2. This compound | C8H14O2 | CID 4351989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 116530-98-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. home.miracosta.edu [home.miracosta.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Stereoisomers of 2-(2-Methylcyclopentyl)acetic Acid

Introduction: The Significance of Chirality in Drug Development

In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Chiral molecules, which are non-superimposable on their mirror images, can exhibit vastly different pharmacological and toxicological profiles.[1][2] The interaction of a drug molecule with its biological target, typically a protein such as an enzyme or receptor, is highly dependent on a precise stereochemical fit. Consequently, understanding and controlling the stereochemistry of a drug candidate is a critical aspect of modern pharmaceutical research.

The molecule 2-(2-methylcyclopentyl)acetic acid possesses two chiral centers, giving rise to a total of four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers, which are mirror images of each other, and diastereomers, which are stereoisomers that are not mirror images. The differentiation and isolation of these stereoisomers are essential for elucidating their individual contributions to biological activity and for the development of safe and effective therapeutics.

The Stereoisomers of this compound

The structure of this compound features two stereocenters: one at the carbon of the cyclopentyl ring to which the methyl group is attached (C-2), and the other at the carbon of the cyclopentyl ring to which the acetic acid moiety is attached (C-1 of the cyclopentyl ring). This gives rise to four possible stereoisomers, which can be categorized as two diastereomeric pairs of enantiomers: cis and trans.

The relative configuration of the substituents on the cyclopentyl ring determines whether the isomer is cis (on the same side) or trans (on opposite sides). Within each of these diastereomeric forms, there exists a pair of enantiomers (non-superimposable mirror images).

The four stereoisomers are:

-

(1R,2S)-2-(2-methylcyclopentyl)acetic acid and (1S,2R)-2-(2-methylcyclopentyl)acetic acid (a pair of cis enantiomers)

-

(1R,2R)-2-(2-methylcyclopentyl)acetic acid and (1S,2S)-2-(2-methylcyclopentyl)acetic acid (a pair of trans enantiomers)

Diagram of Stereoisomeric Relationships

Caption: Stereoisomeric relationships of this compound.

Synthesis and Separation of Stereoisomers

The synthesis of this compound will typically yield a mixture of stereoisomers. The separation of these isomers is a critical step in their individual evaluation.

General Synthetic Approach

A plausible, though not specifically documented for this molecule, synthetic route could involve the alkylation of a cyclopentanone derivative followed by further chemical transformations. For instance, the reaction of 2-methylcyclopentanone with a suitable acetate enolate equivalent could lead to the formation of a precursor that can be converted to this compound. Such a synthesis would likely result in a mixture of all four stereoisomers.

Separation of Diastereomers

Diastereomers have different physical properties, such as boiling points and solubilities, which can be exploited for their separation.[3]

-

Fractional Distillation or Crystallization: The cis and trans diastereomers of this compound, or their ester derivatives, may be separable by fractional distillation under reduced pressure or by fractional crystallization from a suitable solvent system.

Chiral Resolution of Enantiomers

Enantiomers possess identical physical properties in an achiral environment, making their separation more challenging. The most common method for the resolution of enantiomeric carboxylic acids is through the formation of diastereomeric salts.

Protocol: Chiral Resolution via Diastereomeric Salt Formation

-

Selection of a Resolving Agent: A chiral amine, such as (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine, is a common choice for the resolution of racemic carboxylic acids.[4]

-

Salt Formation: The racemic mixture of a single diastereomer (e.g., the cis pair) is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetone). An equimolar amount of the chiral resolving agent is added to the solution.

-

Fractional Crystallization: The resulting diastereomeric salts will have different solubilities. By carefully controlling the temperature and solvent composition, one of the diastereomeric salts will preferentially crystallize out of the solution.

-

Isolation and Purification: The crystallized salt is isolated by filtration. The purity of the diastereomeric salt can be enhanced by recrystallization.

-

Liberation of the Enantiomer: The resolved diastereomeric salt is treated with an acid (e.g., HCl) to protonate the carboxylic acid and a base (e.g., NaOH) to neutralize the resolving agent. The desired enantiomer of this compound can then be extracted into an organic solvent.

-

Isolation of the Other Enantiomer: The mother liquor from the crystallization step, which is enriched in the other diastereomeric salt, can be treated in a similar manner to isolate the other enantiomer.

Workflow for Chiral Resolution

Sources

spectroscopic data of 2-(2-methylcyclopentyl)acetic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-methylcyclopentyl)acetic acid

Introduction

This compound is a carboxylic acid derivative of methylcyclopentane. Its chemical structure, featuring a chiral center on the cyclopentane ring and another potential chiral center at the point of substitution, makes stereoisomerism a key consideration in its synthesis and characterization. A thorough understanding of its spectroscopic properties is paramount for researchers in organic synthesis, medicinal chemistry, and materials science to confirm its identity, purity, and stereochemistry.

This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a self-validating system, the combination of these techniques offers an unambiguous structural elucidation. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and field-proven insights into experimental design and data interpretation.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound in a standard solvent like CDCl₃ would provide a detailed picture of its molecular structure. The presence of stereocenters will likely lead to complex splitting patterns due to the diastereotopic nature of some protons.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the protons on the cyclopentane ring, the methyl group, and the methylene group of the acetic acid moiety. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the alkyl substitution.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | Singlet, broad | 1H |

| -CH(α to COOH) | 2.2 - 2.6 | Multiplet | 1H |

| -CH(adjacent to CH₃) | 1.8 - 2.2 | Multiplet | 1H |

| -CH₂ (acetic acid) | 2.1 - 2.5 | Multiplet | 2H |

| Cyclopentane -CH₂ | 1.0 - 1.9 | Multiplets | 6H |

| -CH₃ | 0.8 - 1.1 | Doublet | 3H |

-

Causality behind Predictions: The broad singlet for the carboxylic acid proton at a downfield shift of 10-12 ppm is characteristic and its exact position is dependent on concentration and solvent due to hydrogen bonding.[1] The protons on the carbon alpha to the carbonyl group are deshielded and will appear as a multiplet. The complexity of the cyclopentane ring protons arises from overlapping signals and complex spin-spin coupling, including geminal and vicinal coupling, further complicated by the stereochemistry of the molecule.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -COOH | 175 - 185 |

| -CH(α to COOH) | 40 - 50 |

| -CH(adjacent to CH₃) | 30 - 40 |

| -CH₂ (acetic acid) | 35 - 45 |

| Cyclopentane -CH₂ | 20 - 35 |

| -CH₃ | 15 - 25 |

-

Expertise & Experience: Saturated aliphatic acids typically show a carboxyl carbon signal in the downfield end of the 165-185 ppm range.[1] The shifts of the cyclopentane carbons are in the typical aliphatic region, with the substituted carbons appearing at a slightly lower field. For precise predictions, especially for novel compounds, the use of NMR prediction software is recommended.[2][3][4][5][6]

Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, very broad |

| C-H stretch (Aliphatic) | 2850 - 2960 | Strong, sharp |

| C=O stretch (Carbonyl) | 1700 - 1725 | Strong, sharp |

| C-O stretch | 1210 - 1320 | Medium |

| O-H bend | 1395 - 1440 | Medium |

-

Trustworthiness of Protocol: The O-H stretch of a carboxylic acid is one of the most recognizable IR bands, appearing as a very broad absorption due to hydrogen bonding dimers.[1][7][8] This broad band often overlaps with the sharper C-H stretching vibrations.[9] The strong carbonyl (C=O) absorption around 1710 cm⁻¹ is also a key diagnostic peak for a dimerized carboxylic acid.[1][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 142 | [M]⁺ | Molecular Ion |

| 125 | [M - OH]⁺ | Loss of hydroxyl radical |

| 97 | [M - COOH]⁺ | Loss of carboxyl group |

| 60 | [CH₃CH₂COOH]⁺ | McLafferty Rearrangement |

-

Authoritative Grounding: The molecular ion peak for this compound is expected at an m/z of 142, corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group ([M-17]) and the entire carboxyl group ([M-45]).[10][11] A characteristic fragmentation for carboxylic acids with a gamma-hydrogen is the McLafferty rearrangement, which would result in a prominent peak at m/z 60 in this case.[12][13]

Experimental Protocols

To obtain high-quality spectroscopic data, rigorous and well-defined experimental protocols are essential.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure homogeneity of the magnetic field.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation to the raw data. Phase the spectra and perform baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale to the TMS signal.

Caption: NMR Data Acquisition Workflow.

IR Data Acquisition

-

Sample Preparation: For a liquid sample, a small drop can be placed between two NaCl or KBr plates to create a thin film.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Sample Scan: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: IR Data Acquisition Workflow.

MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). Calibrate the instrument using a known standard.

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Processing: The instrument software will process the data to generate a mass spectrum showing the relative abundance of ions at different m/z values.

Caption: MS Data Acquisition Workflow.

Conclusion

The structural elucidation of this compound is readily achievable through a synergistic application of NMR, IR, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. The predicted data presented in this guide, grounded in fundamental spectroscopic principles, serves as a robust reference for researchers. By following the outlined experimental protocols, scientists can generate high-quality, reliable data to confidently verify the synthesis and purity of this compound, paving the way for its further application in research and development.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

LibreTexts Chemistry. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ACS Publications. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

-

JoVE. IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

Chemistry Stack Exchange. Modern open-source tools for simulation of NMR spectra. [Link]

-

LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Whitman College. GCMS Section 6.12 - Fragmentation of Carboxylic Acids. [Link]

-

NMRDB.org. Simulate and predict NMR spectra. [Link]

-

Mestrelab. Download NMR Predict. [Link]

-

JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

-

ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra?. [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. acdlabs.com [acdlabs.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Simulate and predict NMR spectra [nmrdb.org]

- 5. Download NMR Predict - Mestrelab [mestrelab.com]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. echemi.com [echemi.com]

- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 10. GCMS Section 6.12 [people.whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to 2-(2-Methylcyclopentyl)acetic Acid as a Synthetic Building Block

Introduction

In the landscape of modern organic synthesis and drug development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(2-Methylcyclopentyl)acetic acid is a chiral carboxylic acid that has emerged as a versatile and valuable synthon. Its unique stereochemical properties and bifunctional nature—possessing both a reactive carboxylic acid handle and a modifiable cyclopentyl scaffold—make it an attractive starting point for the synthesis of a range of target molecules, from agrochemicals to pharmaceutical intermediates. Notably, it serves as a key intermediate in the synthesis of Camostat mesylate, a serine protease inhibitor investigated for various therapeutic applications.[1][2] This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound, offering field-proven insights for researchers, chemists, and drug development professionals.

Physicochemical Properties and Stereochemistry

Understanding the fundamental properties of a building block is the first step in harnessing its synthetic potential. This compound is a colorless liquid at room temperature with a molecular weight of 142.20 g/mol .[3][4]

Critical Insight: The Importance of Stereoisomerism

The molecule possesses two chiral centers, leading to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The relative orientation of the methyl group and the acetic acid substituent on the cyclopentane ring defines them as either cis or trans. This stereochemical diversity is not a complication but an opportunity. The biological activity of a final drug molecule is often exquisitely dependent on its three-dimensional structure. Control over the stereochemistry of this building block is therefore a critical aspect of its application, allowing for the selective synthesis of the most potent and selective diastereomer of a target compound. For instance, a specific stereoisomer, 2-[(1S,2R)-2-methylcyclopentyl]acetic acid, is explicitly noted in chemical databases, highlighting the importance of stereospecific synthesis or resolution.[3]

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | PubChem[3] |

| Molecular Weight | 142.20 g/mol | PubChem[3] |

| CAS Number | 116530-98-4 | Matrix Scientific[4] |

| Appearance | Colorless liquid | Advanced ChemBlocks[5] |

| Boiling Point (Predicted) | 469.34 K | Cheméo[6] |

| logP (Predicted) | 2.2 | PubChem[3] |

| Polar Surface Area | 37.3 Ų | PubChem[3] |

Synthesis of this compound: A Strategic Overview

The efficient synthesis of this compound is crucial for its utility as a building block. The most common and industrially scalable approach involves the catalytic hydrogenation of a cyclopentene precursor. This method is favored because it allows for stereoselective control over the final product.

Workflow: Synthesis via Catalytic Hydrogenation

Caption: Amide coupling workflow using this compound.

Case Study: Intermediate for Camostat Mesylate

Camostat mesylate is a serine protease inhibitor where the core structure is derived from the esterification of a phenol with a guanidinobenzoic acid moiety. [1][7]While not a direct amide coupling, the synthesis of a key intermediate for Camostat involves functionalizing a phenol, a reaction analogous to the activation and coupling of a carboxylic acid. Patents and literature describe the synthesis of related compounds, demonstrating the utility of substituted cyclic alkanoic acids in building complex pharmaceutical agents. [8][9]The principles of activating the carboxylic acid for coupling are directly transferable to the synthesis of ester or amide analogs for structure-activity relationship (SAR) studies. [2]

Protocol: General Procedure for Amide Coupling using EDC

-

Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.

-

Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP, 0.1 eq) or Hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 15-30 minutes. The use of additives like HOBt is crucial to minimize side reactions and prevent racemization if the amine component is chiral. [10]3. Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with the solvent (e.g., DCM). Wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography on silica gel to obtain the final product.

Characterization and Analytical Data

Self-validating protocols require robust analytical methods to confirm the identity and purity of the synthesized material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the cyclopentyl protons, the methyl group (a doublet), and the methylene protons adjacent to the carbonyl. ¹³C NMR provides data for each unique carbon atom, including the carbonyl carbon at ~170-180 ppm. [11]* Infrared (IR) Spectroscopy: A strong, broad absorption band will be present in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid, and a sharp, strong absorption around 1700 cm⁻¹ for the C=O stretch.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak [M-H]⁻ in negative mode or [M+H]⁺ in positive mode, confirming the molecular weight of 142.20 g/mol . [3]

Safety and Handling

According to safety data sheets, this compound is classified as an irritant. [4][5]It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation. [3][5]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. [5]* Storage: Store in a tightly sealed container in a cool, dry place. [5]

Conclusion and Future Outlook

This compound stands out as a building block of significant strategic value. Its accessible synthesis, well-defined stereochemistry, and versatile carboxylic acid functionality provide a reliable platform for the rapid generation of molecular diversity. Its demonstrated role in the synthesis of pharmaceutically relevant molecules underscores its importance. As the demand for novel, structurally complex, and stereochemically pure drug candidates continues to grow, the application of sophisticated building blocks like this compound will undoubtedly expand, enabling chemists to navigate the challenges of modern drug discovery with greater efficiency and precision.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents.

- Google Patents.

- Google Patents. WO1996022960A1 - Process for producing 2,2-dihydroxyacetic acid menthyl ester.

-

Hao, Y., et al. (2023). A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. PMC - NIH. [Link]

-

CSIR-CSMCRI Bhavnagar. Cost-efficient non-infringing process for camostat mesylate. [Link]

-

The Royal Society of Chemistry. (2014). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Dalton Transactions. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

- Google Patents.

-

Pidko, E. A., et al. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Pure - Eindhoven University of Technology. [Link]

-

ResearchGate. Synthesis of camostat mesylate. [Link]

-

YouTube. (2019). Carboxylic Acids to Alcohols, Part 2: Hydrogenation. [Link]

-

MDPI. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Pharmaceutics. [Link]

-

SpectraBase. cis-2-Methyl-cyclopentyl acetate - Optional[13C NMR] - Chemical Shifts. [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Roviello, G. N., et al. (2025). C-Terminal Analogues of Camostat Retain TMPRSS2 Protease Inhibition. CNR-IRIS. [Link]

-

Gorpinchenko, V. A., et al. (2009). CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS. Chemistry of Heterocyclic Compounds. [Link]

- Google Patents. CN102653510A - Production method of 2-methyl-2-pentenoic acid.

- Google Patents. US3060233A - Production of acetic acid.

-

American Chemical Society. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]

-

ResearchGate. (2024). Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development. [Link]

-

PubChem. 2-Hydroxy-2-(3-methylcyclopentyl)acetic acid. National Center for Biotechnology Information. [Link]

-

Hong, J., et al. (2022). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. NIH. [Link]

-

Cheméo. Chemical Properties of 2-methylcyclopentyl acetate. [Link]

-

PubChemLite. 2-(1-methylcyclopentyl)acetic acid (C8H14O2). [Link]

-

PubChemLite. 2-(3-methylcyclopentyl)acetic acid (C8H14O2). [Link]

Sources

- 1. Technologies Details | CSIR-CSMCRI Bhavnagar [csmcri.res.in]

- 2. iris.cnr.it [iris.cnr.it]

- 3. This compound | C8H14O2 | CID 4351989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 116530-98-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. This compound 95% | CAS: 116530-98-4 | AChemBlock [achemblock.com]

- 6. 2-methylcyclopentyl acetate - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. researchgate.net [researchgate.net]

- 8. CN104402770B - A kind of preparation method of camostat mesilate intermediate - Google Patents [patents.google.com]

- 9. CN104402770A - Preparation method of methanesulfonic acid camostat - Google Patents [patents.google.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(2-methylcyclopentyl)acetic acid

Foreword: Unraveling the Conformational Landscape of a Substituted Cyclopentane

To the researchers, scientists, and drug development professionals delving into the intricate world of small molecules, this guide offers a comprehensive exploration of 2-(2-methylcyclopentyl)acetic acid. While seemingly a simple molecule, its non-planar, flexible cyclopentane core, coupled with multiple stereocenters, creates a complex conformational landscape that dictates its physicochemical properties and biological interactions. This document moves beyond a mere description of its structure, providing a foundational understanding of the stereochemical possibilities and the dynamic conformational equilibria at play. We will explore the theoretical underpinnings of its structure, outline robust experimental protocols for its characterization, and propose computational workflows to model its behavior. The insights herein are designed to empower you to predict, analyze, and ultimately harness the specific three-dimensional architecture of this and similar substituted cycloalkanes in your research and development endeavors.

Fundamental Molecular Structure and Stereoisomerism

This compound possesses the chemical formula C8H14O2 and a molecular weight of approximately 142.20 g/mol [1][2]. The structure consists of a five-membered cyclopentane ring substituted with a methyl group at position 2 and an acetic acid group at position 1. The presence of two chiral centers at carbons C1 and C2 gives rise to stereoisomerism.

Diastereomers: Cis and Trans Isomers

The relative orientation of the methyl and acetic acid groups can be either on the same side of the cyclopentane ring (cis) or on opposite sides (trans). These two diastereomers will have distinct physical and chemical properties due to different steric interactions and dipole moments.

Enantiomers

Each diastereomer (cis and trans) is chiral and exists as a pair of enantiomers. This results in a total of four possible stereoisomers:

-

(1R, 2R)-2-(2-methylcyclopentyl)acetic acid

-

(1S, 2S)-2-(2-methylcyclopentyl)acetic acid

-

(1R, 2S)-2-(2-methylcyclopentyl)acetic acid

-

(1S, 2R)-2-(2-methylcyclopentyl)acetic acid

The (1R, 2R) and (1S, 2S) isomers represent one enantiomeric pair (trans), while the (1R, 2S) and (1S, 2R) isomers constitute the other pair (cis).

Caption: Hierarchical relationship of stereoisomers for the topic molecule.

Conformational Analysis of the Cyclopentane Ring

Unlike the more rigid cyclohexane ring, cyclopentane and its derivatives are highly flexible and undergo rapid conformational changes at room temperature, a phenomenon known as pseudorotation[3]. The two most common, low-energy conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry) forms[3]. The energy barrier between these conformers is very low, making their separation at room temperature practically impossible[3].

-

Envelope Conformation: Four carbon atoms are coplanar, and the fifth is out of the plane.

-

Twist Conformation: No three atoms are coplanar.

The substituents on the ring will influence the relative stability of these conformers by minimizing steric and torsional strain. For this compound, the bulky acetic acid group and the methyl group will preferentially occupy positions that reduce steric hindrance.

In a disubstituted cyclopentane, the substituents can be in axial or equatorial-like positions. The lowest energy conformations will seek to place the larger substituents in equatorial positions to minimize 1,3-diaxial interactions.

-

Trans Isomers: In the trans configuration, one substituent will be in an axial-like position and the other in an equatorial-like position in many low-energy conformations. A conformation that allows both bulky groups to be in pseudo-equatorial positions would be favored, though this is not always possible.

-

Cis Isomers: In the cis configuration, the substituents will be one axial-like and one equatorial-like or both pseudo-axial/equatorial depending on the specific envelope or twist conformation. The energetic preference will be for the conformation that minimizes the steric clash between the two cis groups.

Caption: Conformational equilibrium of the cyclopentane ring.

Experimental Methodologies for Structural and Conformational Elucidation

A combination of spectroscopic techniques is essential for a thorough characterization of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. For a carboxylic acid, the following characteristic absorptions are expected:

| Functional Group | Absorption Range (cm⁻¹) | Characteristics |

| O-H stretch | 3300-2500 | Very broad, due to hydrogen bonding |

| C-H stretch | 3000-2850 | Sharp peaks, may be superimposed on the O-H band |

| C=O stretch | 1760-1690 | Strong and sharp |

| C-O stretch | 1320-1210 | Strong |

| O-H bend | 1440-1395 | Medium |

Table 1: Characteristic IR Absorptions for Carboxylic Acids.[4][5][6][7][8]